molecular formula C13H15ClN2 B14155127 7-Chloro-8-methyl-3-propylquinolin-2-amine CAS No. 948294-17-5

7-Chloro-8-methyl-3-propylquinolin-2-amine

Cat. No.: B14155127
CAS No.: 948294-17-5
M. Wt: 234.72 g/mol
InChI Key: MKOQJDUATDHKLK-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-3-propylquinolin-2-amine is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinoline derivatives are notable for their biological activities, including antimalarial, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 7-Chloro-8-methyl-3-propylquinolin-2-amine, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, ultrasound irradiation, and the use of ionic liquids are gaining popularity due to their efficiency and reduced environmental footprint .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-methyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-3-propylquinolin-2-amine involves its interaction with various molecular targets:

Properties

CAS No.

948294-17-5

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

7-chloro-8-methyl-3-propylquinolin-2-amine

InChI

InChI=1S/C13H15ClN2/c1-3-4-10-7-9-5-6-11(14)8(2)12(9)16-13(10)15/h5-7H,3-4H2,1-2H3,(H2,15,16)

InChI Key

MKOQJDUATDHKLK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N

Origin of Product

United States

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